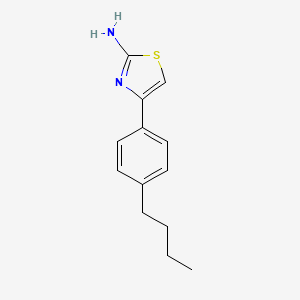

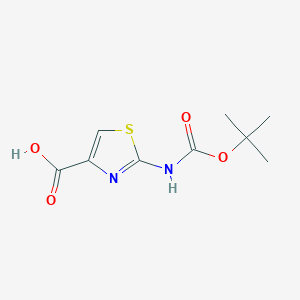

4-(4-Butylphenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

The compound "4-(4-Butylphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The thiazole ring is a common motif in various biologically active compounds and can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives involves the use of 4-thiazolidinones as key intermediates, which undergo nucleophilic addition reactions with arylidene malononitrile . Another example is the reduction of a benzylidene-thiazol-2-amine with sodium borohydride (NaBH4) to produce a thiazol-2-amine derivative with antitumor activity . Additionally, a novel one-pot synthesis method has been developed for 1,3,4-thiadiazol-2-amine derivatives, which avoids the use of toxic additives and proceeds through a reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a tert-butyl-substituted thiazol-2-amine derivative was determined, revealing its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds contributing to the stability of the structure . Similarly, the crystal structure of alkyl-substituted N,4-diphenyl thiazole-2-amines has been characterized, showing the cis and trans relationships between certain atoms and the presence of intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activities. For instance, the reaction of 4-thiazolidinones with different heterocyclic amines can afford polyfunctionally substituted fused pyrimidine derivatives . Additionally, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been studied, showing that it can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters, amides, or heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For example, the introduction of bulky tert-butyl groups or halogen atoms can affect the compound's density and solubility . The crystallographic analyses provide insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments.

Wissenschaftliche Forschungsanwendungen

1. Charge Carrier Mobility in Polymer Composites

- Application Summary: Poly-TPD was used to develop polymer composites with PCBM and copper(II) pyropheophorbide derivative (Cu-PP). The charge carrier mobility in thin films of these composites was investigated for the first time .

- Methods and Procedures: The ternary poly-TPD:PCBM:Cu-PP composite was created, and the electron and hole mobilities were investigated. The photoconductivity was enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .

- Results and Outcomes: The electron and hole mobilities in the ternary composite were found to be the most balanced compared to binary composites. The new composites are promising for use in the development of photodetectors .

2. Interfacial Passivation in Perovskite Solar Cells

- Application Summary: Poly-TPD was used to treat various perovskite surfaces, reducing the level of defect-states present at the perovskite and hole transporting layer interface .

- Methods and Procedures: The perovskite surfaces were treated with poly-TPD molecules. This strategy significantly suppressed the defect-mediated non-radiative recombination in the ensuing devices and prevented the penetration of degrading agents into the inner layers by passivating the perovskite surface and grain boundaries .

- Results and Outcomes: The treated devices showed a stabilized efficiency exceeding 21% with negligible hysteresis. The passivated device retained 94% of its initial efficiency after 800 hours under operational conditions .

3. White Organic Light-Emitting Diodes (WOLEDs)

- Application Summary: Poly-TPD was used as a single emitting layer to achieve white organic light-emitting diodes (WOLEDs) .

- Methods and Procedures: Monomer emission, excimer, and electromer emission were all observed from poly-TPD, and combining them resulted in white light emission .

- Results and Outcomes: The white light emission had a color coordinate of Commission Internationale de l’Eclairage (CIE) 1931 chromaticity coordinates (0.33, 0.33), which is considered the standard for white light .

4. Organic Photovoltaics

- Application Summary: Poly-TPD has been used in the development of organic photovoltaics. It is often used as a hole transport layer due to its excellent hole transport properties .

- Methods and Procedures: In these devices, poly-TPD is typically deposited onto the active layer of the device, forming a thin film. This film allows for efficient transport of holes (positive charge carriers) from the active layer to the electrode .

- Results and Outcomes: Devices using poly-TPD as a hole transport layer have shown improved performance, with increased power conversion efficiency .

5. Near-Infrared Organic Light-Emitting Diodes (NIR OLEDs)

- Application Summary: Poly-TPD has been used in the development of near-infrared organic light-emitting diodes (NIR OLEDs). These devices are important for a variety of applications, including biomedical imaging, security, and telecommunications .

- Methods and Procedures: In these devices, poly-TPD is used as an emitting layer. The devices demonstrated emission at around 850 nm, which is in the near-infrared range .

- Results and Outcomes: The devices achieved a maximum external quantum efficiency (EQE) of 3.8%. This is a significant achievement, as it demonstrates the potential of organic materials for efficient near-infrared emission .

6. Polymer Composites

- Application Summary: Poly-TPD has been used to develop polymer composites with PCBM and copper(II) pyropheophorbide derivative (Cu-PP). These composites have potential applications in the development of photodetectors .

- Methods and Procedures: The composites were created by combining poly-TPD with PCBM and Cu-PP. The charge carrier mobility in thin films of these composites was investigated .

- Results and Outcomes: The electron and hole mobilities in the ternary composite were found to be the most balanced compared to binary composites. This balance of mobilities is beneficial for the performance of photodetectors .

4. Charge Carrier Mobility in Polymer Composites

- Application Summary: Poly-TPD has been used to develop polymer composites with PCBM and copper(II) pyropheophorbide derivative (Cu-PP). These composites have potential applications in the development of photodetectors .

- Methods and Procedures: The composites were created by combining poly-TPD with PCBM and Cu-PP. The charge carrier mobility in thin films of these composites was investigated .

- Results and Outcomes: The electron and hole mobilities in the ternary composite were found to be the most balanced compared to binary composites. This balance of mobilities is beneficial for the performance of photodetectors .

5. Near-Infrared Organic Light-Emitting Diodes (NIR OLEDs)

- Application Summary: Poly-TPD has been used in the development of near-infrared organic light-emitting diodes (NIR OLEDs). These devices are important for a variety of applications, including biomedical imaging, security, and telecommunications .

- Methods and Procedures: In these devices, poly-TPD is used as an emitting layer. The devices demonstrated emission at around 850 nm, which is in the near-infrared range .

- Results and Outcomes: The devices achieved a maximum external quantum efficiency (EQE) of 3.8%. This is a significant achievement, as it demonstrates the potential of organic materials for efficient near-infrared emission .

6. Polymer Composites

- Application Summary: Poly-TPD has been used to develop polymer composites with PCBM and copper(II) pyropheophorbide derivative (Cu-PP). These composites have potential applications in the development of photodetectors .

- Methods and Procedures: The composites were created by combining poly-TPD with PCBM and Cu-PP. The charge carrier mobility in thin films of these composites was investigated .

- Results and Outcomes: The electron and hole mobilities in the ternary composite were found to be the most balanced compared to binary composites. This balance of mobilities is beneficial for the performance of photodetectors .

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.

Please note that the availability of this information can vary greatly depending on the specific compound and how extensively it has been studied. For a less well-known compound, some or all of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

Eigenschaften

IUPAC Name |

4-(4-butylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILDHSZPKYDKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365115 | |

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

350997-72-7 | |

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)